Aceclofenac Methyl Ester
Overview
Description
Aceclofenac methyl ester is a chemical compound derived from aceclofenac, a nonsteroidal anti-inflammatory drug (NSAID). It is primarily used as an intermediate in the synthesis of aceclofenac and related compounds. The molecular formula of this compound is C17H15Cl2NO4, and it has a molecular weight of 368.21 g/mol .
Mechanism of Action
- COX is involved in the synthesis of prostaglandins, which are inflammatory mediators responsible for pain, swelling, inflammation, and fever .
- By inhibiting COX, Aceclofenac Methyl Ester downregulates the production of various inflammatory mediators, including prostaglandin E2 (PGE2), interleukin-1β (IL-1β), and tumor necrosis factor (TNF) from the arachidonic acid (AA) pathway .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Aceclofenac Methyl Ester interacts with various enzymes and proteins in the body. It potently inhibits the cyclo-oxygenase enzyme (COX), which is involved in the synthesis of prostaglandins . Prostaglandins are inflammatory mediators that cause pain, swelling, inflammation, and fever .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it downregulates the production of various inflammatory mediators including prostaglandin E2 (PGE2), IL-1β, and TNF from the arachidonic acid (AA) pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the COX enzyme, thereby reducing the synthesis of prostaglandins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors in these pathways
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins, and these interactions could affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aceclofenac methyl ester can be synthesized through the esterification of aceclofenac. One common method involves reacting aceclofenac with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows: [ \text{Aceclofenac} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The esterification process is followed by purification steps, such as distillation or recrystallization, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Aceclofenac methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form aceclofenac and methanol in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to form the corresponding alcohol derivative.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Aceclofenac and methanol.
Reduction: Alcohol derivative of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aceclofenac methyl ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of aceclofenac and related compounds.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Comparison with Similar Compounds
Aceclofenac: The parent compound, used as an NSAID.
Diclofenac: Another NSAID with a similar structure and mechanism of action.
Indomethacin: An NSAID with a different chemical structure but similar therapeutic effects.
Uniqueness: Aceclofenac methyl ester is unique in its role as an intermediate in the synthesis of aceclofenac. It provides a pathway for the efficient production of aceclofenac and related compounds. Compared to its parent compound, aceclofenac, the methyl ester form is more reactive and can undergo various chemical transformations, making it valuable in synthetic chemistry .
Properties
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO4/c1-23-16(22)10-24-15(21)9-11-5-2-3-8-14(11)20-17-12(18)6-4-7-13(17)19/h2-8,20H,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRWXOBAPNKPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676224 | |
Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139272-66-5 | |
Record name | Methyl aceclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-2-oxoethyl [2-(2,6-dichloroanilino)phenyl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ACECLOFENAC METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11895FW7CI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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